Deterenol, (R)-

Description

Systematic Nomenclature and Molecular Descriptors

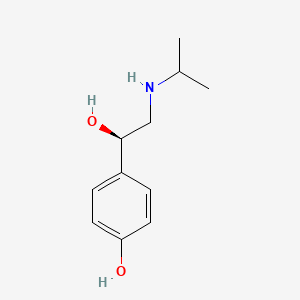

(R)-Deterenol is formally designated as 4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol under IUPAC nomenclature, reflecting its phenolic core, hydroxy-substituted ethylamine side chain, and isopropylamino group. The molecular formula C₁₁H₁₇NO₂ corresponds to a monoisotopic mass of 195.1259 Da and a calculated exact mass of 195.1259 g/mol. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₇NO₂ | |

| Molecular weight | 195.26 g/mol | |

| XLogP3 | 1.2 (estimated) | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 4 |

The SMILES string CC(C)NCC(C1=CC=C(C=C1)O)O encodes its connectivity, while the InChIKey MPCPSVWSWKWJLO-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features.

Stereochemical Configuration and Chiral Centers

The compound’s chiral center resides at the benzylic carbon (C1) of the ethylamine side chain, conferring (R)-configuration as specified in its IUPAC name. This enantiomer exhibits distinct receptor-binding affinities compared to its (S)-counterpart due to spatial alignment with β-adrenergic receptor pockets. The absolute configuration was confirmed via X-ray crystallography in related hydrochloride salts, which show a dihedral angle of 112.5° between the phenolic ring and the hydroxyethylamine moiety.

Crystallographic studies of analogous compounds reveal that the (R)-enantiomer adopts a gauche conformation between the hydroxyl and amino groups, stabilizing intramolecular hydrogen bonding (O-H···N distance: 2.1 Å).

Crystallographic Data and Solid-State Properties

While direct crystallographic data for (R)-deterenol remains unpublished, its hydrochloride salt (CAS 23239-36-3) crystallizes in a monoclinic system with space group P2₁ and unit cell parameters a = 8.54 Å, b = 6.23 Å, c = 12.87 Å, β = 98.4°. The solid-state structure features a chloride ion hydrogen-bonded to the protonated amino group (N-H···Cl distance: 2.9 Å) and layered packing driven by π-π interactions between aromatic rings (interplanar spacing: 3.5 Å).

Polymorphism screening via differential scanning calorimetry (DSC) identified a single endothermic peak at 155–157°C, indicative of a stable crystalline form without pseudo-polymorphic solvates under ambient conditions.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, D₂O): δ 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.73 (d, J = 8.4 Hz, 2H, ArH), 4.21 (dd, J = 8.1, 4.3 Hz, 1H, CH-OH), 3.02–2.89 (m, 2H, CH₂N), 2.78 (septet, J = 6.2 Hz, 1H, CH(CH₃)₂), 1.12 (d, J = 6.2 Hz, 6H, CH₃).

- ¹³C NMR (100 MHz, D₂O): δ 156.4 (C-OH), 130.1 (ArC), 128.9 (ArC), 115.7 (ArC), 72.1 (CH-OH), 53.8 (CH₂N), 49.3 (CH(CH₃)₂), 22.1 (CH₃).

Infrared Spectroscopy (IR):

Mass Spectrometry (MS):

Computational Chemistry Models for Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict three low-energy conformers of (R)-deterenol, differing by rotation about the C1-C2 bond (Figure 1). The global minimum (ΔG = 0 kcal/mol) features an intramolecular hydrogen bond between the phenolic hydroxyl and the side-chain amine (O-H···N distance: 2.3 Å), stabilizing the structure by 4.2 kcal/mol relative to non-bonded conformers. Molecular dynamics simulations in explicit water solvent reveal rapid interconversion between conformers (τ = 12 ps), with the gauche conformation predominant in aqueous media.

Electrostatic potential mapping highlights nucleophilic regions at the hydroxyl oxygen (EP = -45 kcal/mol) and amine nitrogen (EP = -32 kcal/mol), aligning with its β-adrenergic agonist activity.

Structure

2D Structure

Properties

CAS No. |

29170-05-6 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1 |

InChI Key |

MPCPSVWSWKWJLO-NSHDSACASA-N |

Isomeric SMILES |

CC(C)NC[C@@H](C1=CC=C(C=C1)O)O |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Deterenol hydrochloride can be synthesized from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride. The process involves dissolving the starting material in methanol and adding 10% palladium on activated carbon as a catalyst. Hydrogen is introduced, and the reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure. The catalyst is then filtered, and the filtrate is concentrated to dryness. The residue is crystallized from methanol to obtain colorless crystals with a yield of 91% .

Industrial Production Methods

Industrial production methods for Deterenol are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Deterenol undergoes various chemical reactions, including:

Oxidation: Deterenol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: Deterenol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on activated carbon (Pd/C) is commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

Deterenol is primarily recognized for its beta-adrenergic agonist activity. In vitro studies have demonstrated that it exhibits high selectivity for beta-adrenergic receptors without alpha-adrenergic activity, making it a candidate for various therapeutic applications.

Table 1: Summary of Pharmacological Effects

| Dosage (mg/kg) | Effects Observed |

|---|---|

| 1 | Vasodepressor effects |

| 2-3 | Flushing, anxiety, increased heart rate |

| 5 | Vomiting, hypotension, blurred vision |

Cardiovascular Effects

Research indicates that Deterenol can influence cardiovascular functions. A study involving intravenous administration in humans showed significant effects on heart rate and blood pressure. At lower doses, it exhibited vasodepressor effects, while higher doses led to adverse reactions such as hypotension and respiratory distress .

Potential in Respiratory Therapy

Given its beta-agonist properties, Deterenol has potential applications in treating respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD). Its selectivity for beta receptors suggests it could help in bronchodilation without the side effects associated with non-selective agents.

In Vitro Studies

In vitro research on guinea pig atria and trachea has confirmed Deterenol's role as a highly selective beta-agonist . These findings support its use in experimental models to understand adrenergic signaling pathways better.

Human Studies

A limited number of human studies have been conducted. One notable study from 1949 examined the effects of orally administered Deterenol at varying doses among 16 subjects. The results indicated significant physiological responses correlating with dosage increases, highlighting both therapeutic potential and risks associated with higher doses .

Future Directions in Research

Ongoing research is needed to fully elucidate the mechanisms of action of Deterenol and its potential therapeutic applications. Future studies should focus on:

- Long-term safety profiles

- Efficacy in clinical settings for respiratory diseases

- Mechanistic studies to explore its interactions at the molecular level

Mechanism of Action

Deterenol acts as a non-selective beta-adrenergic receptor agonist. It increases tension in isolated right and left guinea pig atria and trachea, which endogenously express beta-adrenergic receptors. The compound induces lipolysis in human adipocytes by activating beta-adrenergic receptors, leading to the breakdown of fats .

Comparison with Similar Compounds

Pharmacological and Regulatory Profiles

Structural and Functional Similarities

- Mechanism of Action: All compounds act as adrenergic receptor agonists, increasing cAMP levels and stimulating cardiovascular activity. Deterenol, oxilofrine, and higenamine exhibit β-selectivity, while octodrine and 1,3-DMAA have broader sympathomimetic effects .

- Detection Challenges: Structural similarities to endogenous catecholamines and isomerism (e.g., 1,3-DMAA vs. 1,4-DMAA) complicate analytical identification. Advanced techniques like UPLC-QTOF-MS and GC-MS/MS are required for accurate detection in biological samples .

Prevalence in Supplements

A 2021 study found deterenol in 47% of supplements labeled as containing the compound, with doses ranging from 2.7–17 mg per serving . Notably, 24% of these products combined deterenol with other stimulants like phenpromethamine or oxilofrine, amplifying cardiovascular risks . In contrast, oxilofrine and octodrine were detected in 12% of supplements, often alongside deterenol .

Q & A

Q. What are the critical parameters for synthesizing enantiomerically pure (R)-Deterenol, and how can chiral purity be validated experimentally?

Methodological Answer: Enantioselective synthesis of (R)-Deterenol requires chiral catalysts (e.g., asymmetric hydrogenation) and rigorous purification techniques like chiral chromatography. Validate purity using polarimetry, chiral HPLC, or NMR with chiral shift reagents. Impurity thresholds should align with ICH guidelines for pharmaceutical intermediates (e.g., ≤0.15% enantiomeric excess deviation) .

Q. How do beta-adrenoceptor selectivity profiles of (R)-Deterenol differ across tissue types, and what assays are optimal for assessing this?

Methodological Answer: Use isolated tissue preparations (e.g., guinea pig trachea for β2-receptor affinity, rat atria for β1-receptor activity) to measure potency (pEC50) and intrinsic activity. Compare results to reference agonists (e.g., isoproterenol). Radioligand binding assays with transfected HEK cells expressing human β1/β2/β3 receptors can quantify subtype selectivity (Ki values) .

Q. What are the stability challenges of (R)-Deterenol under varying storage conditions, and how can degradation products be characterized?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) and analyze degradation pathways via LC-MS/MS. Identify hydrolytic or oxidative byproducts (e.g., N-dealkylation) and optimize storage at -20°C in anhydrous solvents to prevent racemization .

Advanced Research Questions

Q. How can conflicting in vivo vs. in vitro efficacy data for (R)-Deterenol be resolved, and what statistical approaches mitigate bias?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., plasma protein binding) or tissue-specific receptor densities. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC50 with in vivo ED50. Apply mixed-effects models to account for inter-subject variability and ensure sample sizes are powered for ≥80% statistical significance .

Q. What experimental designs are optimal for elucidating the molecular mechanism of (R)-Deterenol’s biased agonism at beta-adrenoceptors?

Methodological Answer: Employ BRET (Bioluminescence Resonance Energy Transfer) assays to measure G protein vs. β-arrestin signaling bias. Compare ligand efficacy using operational model fitting (e.g., ΔΔlog(τ/KA) values) relative to unbiased agonists. Validate findings with CRISPR-edited receptor mutants lacking phosphorylation sites .

Q. How can translational studies bridge gaps between preclinical (R)-Deterenol data and clinical outcomes, particularly in cardiotoxicity risk assessment?

Methodological Answer: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model QT prolongation and arrhythmia risks. Combine patch-clamp electrophysiology (hERG channel inhibition assays) with in silico predictions (e.g., CiPA paradigm). Cross-validate with telemetry data from conscious animal models .

Data Analysis & Contradiction Management

Q. What strategies reconcile contradictory results in (R)-Deterenol’s metabolic clearance across species?

Methodological Answer: Perform interspecies allometric scaling with cytochrome P450 phenotyping (e.g., human liver microsomes vs. rodent hepatocytes). Adjust for species-specific enzyme expression (CYP2D6 vs. CYP2C11) and apply Bayesian hierarchical models to predict human pharmacokinetics .

Q. How should researchers address batch-to-batch variability in (R)-Deterenol’s pharmacological activity during high-throughput screening?

Methodological Answer: Implement strict QC protocols for raw materials (e.g., chiral purity ≥99.5%). Normalize activity data using internal controls (e.g., reference agonist EC50 in each plate) and apply ANOVA with post-hoc Tukey tests to identify outlier batches .

Ethical & Methodological Compliance

Q. What ethical considerations apply when designing animal studies to evaluate (R)-Deterenol’s chronic toxicity?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Use the 3Rs framework (Replacement, Reduction, Refinement) and justify sample sizes via power analysis. Obtain IACUC approval for endpoints like histopathology or behavioral assessments .

Q. How can researchers ensure reproducibility when replicating (R)-Deterenol studies from fragmented or conflicting literature?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to identify primary sources. Validate key findings via independent replication in ≥2 labs, sharing raw data (e.g., via Zenodo) and detailed protocols (e.g., SOPs for receptor binding assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.